Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate
Description
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate is a piperidine derivative featuring a 2-bromo-4-nitrophenyl substituent at the nitrogen atom and a methyl ester group at the 4-position of the piperidine ring. The bromo and nitro groups on the aromatic ring introduce electron-withdrawing effects, which can influence the compound’s reactivity, solubility, and binding affinity .
For example, ethyl isonipecotate (ethyl piperidine-4-carboxylate) has been reacted with halogenated aryl or alkyl halides to form similar derivatives, as seen in the synthesis of umeclidinium bromide precursors .
Properties
IUPAC Name |
methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-20-13(17)9-4-6-15(7-5-9)12-3-2-10(16(18)19)8-11(12)14/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUQZPZATPPGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or other suitable reagents.
Introduction of Substituents: The bromine and nitro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin(II) chloride or hydrogenation catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and bromine groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 1-Benzylpiperidine-4-carboxylate (CAS 10315-06-7)
- Structure : Substituted with a benzyl group (C₆H₅CH₂) at the piperidine nitrogen.
- Molecular Formula: C₁₄H₁₇NO₂.
- Applications: Used as an intermediate in synthesizing pharmaceuticals, such as carfentanil analogs, where aromatic substituents modulate opioid receptor binding .
Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS 291292-03-0)
- Structure : Features a sulfonyl linker and a 4-chloro-3-nitrophenyl group.
- Molecular Formula : C₁₄H₁₇ClN₂O₆S.
- Key Differences: The sulfonyl group enhances polarity and may improve solubility in polar solvents.
Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate)
- Structure : Contains a phenylethyl group and a propanamido substituent.
- Key Differences :
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate
- Structure : Substituted with a 2-chloroethyl group.
- Key Differences :
Methyl 1-(2,2-Difluoroethyl)piperidine-4-carboxylate (CAS 1245824-01-4)
- Structure : Features a difluoroethyl group.
- Molecular Formula: C₉H₁₅F₂NO₂.
- The absence of aromatic substituents reduces π-π stacking interactions compared to the target compound .
Structural and Functional Analysis Table
Biological Activity
Methyl 1-(2-bromo-4-nitrophenyl)piperidine-4-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperidine ring with specific substitutions, exhibits various pharmacological effects, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure is defined by:
- Piperidine Ring: A six-membered ring containing one nitrogen atom.
- Substituents: A bromo group at the 2-position and a nitro group at the 4-position of the phenyl moiety, along with a carboxylate functional group.
These structural features are crucial for its biological activity, influencing interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom enhances binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to observed effects such as:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways.
- Microtubule Destabilization: Similar compounds have shown potential as microtubule-destabilizing agents, impacting cell division and proliferation in cancer cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown:
- Antibacterial Effects: The compound demonstrates activity against both Gram-positive and Gram-negative bacteria. For instance, similar piperidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been suggested that:
- Induction of Apoptosis: Research indicates that related compounds can enhance caspase-3 activity, promoting apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
| Compound | Concentration (μM) | Effect on Caspase-3 Activity |
|---|---|---|
| Compound 7d | 10 | 1.33 times increase |
| Compound 7h | 10 | 1.57 times increase |
Synthesis and Evaluation
A study synthesized this compound alongside other derivatives to evaluate their biological activities. The synthesis involved reducing the nitro group under specific conditions, yielding compounds that were subsequently tested for their efficacy against cancer cell lines.
Molecular Modeling Studies
Molecular modeling studies have provided insights into how structural modifications impact biological activity. Compounds with varying substitutions on the piperidine ring demonstrated different interaction profiles with target receptors, underscoring the importance of molecular design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
